tert-Butyl 5-amino-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate
CAS No.:
Cat. No.: VC17834854
Molecular Formula: C14H23N5O2
Molecular Weight: 293.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H23N5O2 |
|---|---|
| Molecular Weight | 293.36 g/mol |
| IUPAC Name | tert-butyl 5-amino-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-3,5-diene-11-carboxylate |
| Standard InChI | InChI=1S/C14H23N5O2/c1-14(2,3)21-13(20)18-5-4-11-9(8-18)6-16-12-10(15)7-17-19(11)12/h7,9,11,16H,4-6,8,15H2,1-3H3 |
| Standard InChI Key | RXKXUIFARWHGMG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2C(C1)CNC3=C(C=NN23)N |
Introduction
tert-Butyl 5-amino-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate is a complex organic compound featuring a unique tricyclic structure with multiple nitrogen atoms and a tert-butyl group attached to a carboxylate moiety. This compound is part of a broader class of tetraazatricyclo compounds, which are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
Synthesis and Preparation
The synthesis of tert-Butyl 5-amino-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate typically involves multi-step organic synthesis techniques. These methods often start with simpler precursors and involve reactions such as cyclization and esterification to form the desired compound.
Applications and Potential Uses
This compound is primarily used in specialty chemicals due to its unique structural features, which can be modified to enhance stability and reactivity. Its applications are being explored in various fields, including:
-
Medicinal Chemistry: The compound's structural complexity makes it a candidate for further modification to create derivatives with potential biological activity.
-
Materials Science: Its unique chemical properties could contribute to the development of new materials with specific functionalities.
Comparison with Related Compounds
| Compound Name | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| tert-Butyl 5-amino-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate | 1698459-00-5 | CHNO | Amino group at the 5-position, tert-butyl ester group |
| tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0]trideca-3,5-diene | 29168-93-2 | - | Modified for increased stability, used in specialty chemicals |
| 2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene | 1701500-84-6 | - | Contains additional hydrogen atoms; different reactivity profile |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume